N-(4-aminophenyl)-3-methylbenzamide
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Overview
Description
N-(4-aminophenyl)-3-methylbenzamide is a chemical compound. Its formula is C13H12N2O, and it has a molecular weight of 212.24721.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst2.Molecular Structure Analysis
The molecular structure of similar compounds has been studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes3.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines2.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Aminobiphenyl is a colorless solid, although aged samples can appear colored4.Scientific Research Applications
Summary of the Application
“N-(4-aminophenyl)-3-methylbenzamide” is used in the creation of poly (N - (4-aminophenyl) methacrylamide))-carbon nano-onions (PAPMA-CNOs) and anilinated-poly (ether ether ketone) (AN-PEEK) composite thin films. These films are used for stimuli-responsive drug release .
Methods of Application or Experimental Procedures
The AN-PEEK/f-CNOs composite thin films are created via layer-by-layer (LbL) self-assembly .
Results or Outcomes
The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days .
2. Application in Synthesis of Aniline-Based Triarylmethanes
Summary of the Application
“N-(4-aminophenyl)-3-methylbenzamide” is used in the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
Methods of Application or Experimental Procedures
The synthesis is performed using Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ]. This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .
Results or Outcomes
The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%) .
3. Application in Optoelectronic Processes
Summary of the Application
“N-(4-aminophenyl)-3-methylbenzamide” is used in the creation of covalent organic frameworks (COFs) that can act as light-harvesters, semiconductors, ligands, binding sites or redox centers .
Methods of Application or Experimental Procedures
The COFs are constructed from molecular building blocks using diverse linkage chemistries .
Results or Outcomes
The COFs have been implemented in optoelectronic devices with promising potential for real-world applications .
4. Application in Biosensing
Summary of the Application
“N-(4-aminophenyl)-3-methylbenzamide” is used in the synthesis of perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis(4-aminophenyl)ethene .
Methods of Application or Experimental Procedures
The ETTA@Pe MCs are synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
Results or Outcomes
The ETTA@Pe MCs exhibited a significantly enhanced electrochemiluminescence (ECL) signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . They were utilized as a novel ECL luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA) .
5. Application in Electroactive Polymer Films
Summary of the Application
“N-(4-aminophenyl)-3-methylbenzamide” is used in the synthesis of novel diamide- or diimide-cored N-phenylcarbazole dendrons .
Methods of Application or Experimental Procedures
The dendrons are synthesized from condensation reactions of 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides .
Results or Outcomes
The resulting dendrons are used in the fabrication of electroactive polymer films .
6. Application in Polyimide Fabrication
Summary of the Application
“N-(4-aminophenyl)-3-methylbenzamide” is used in the synthesis of novel polyimides based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone . These polyimides have been of great interest for a number of applications in microelectronics, automobile, aerospace and other fields as a result of their good thermal stability and chemical resistance, excellent mechanical and electrical properties .
Methods of Application or Experimental Procedures
A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .
Results or Outcomes
The resulting polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen . Most of the polyimides obtained by chemical cyclodehydration procedure were found to be soluble in NMP, DMF and mcresol at room temperature .
Safety And Hazards
The safety and hazards of similar compounds have been reported. For instance, 4-Aminobiphenyl is a potential occupational carcinogen. Exposure can happen through contact with chemical dyes and from inhalation of cigarette smoke5.
Future Directions
The future directions of research on similar compounds have been discussed. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry6.
properties
IUPAC Name |
N-(4-aminophenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZTVMGUTMBMPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352975 |
Source
|
Record name | N-(4-aminophenyl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-3-methylbenzamide | |
CAS RN |
425651-25-8 |
Source
|
Record name | N-(4-aminophenyl)-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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